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Compound of Interest

Compound Name: 4-Oxo-2,4-diphenylbutanenitrile

Cat. No.: B1295096 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 4-Oxo-2,4-
diphenylbutanenitrile (CAS No. 6268-00-4), a versatile intermediate in synthetic organic

chemistry.[1][2] The document details the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for their acquisition.

Molecular Structure and Properties
4-Oxo-2,4-diphenylbutanenitrile is a solid organic compound with the molecular formula

C₁₆H₁₃NO and a molecular weight of approximately 235.29 g/mol .[1] Its structure features a

butanenitrile backbone with phenyl groups at the 2 and 4 positions and a ketone functional

group at the 4-position.

Spectroscopic Data Summary
The following tables summarize the anticipated quantitative spectroscopic data for 4-Oxo-2,4-
diphenylbutanenitrile based on its chemical structure and typical values for the functional

groups present.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.95 - 7.20 m 10H
Aromatic protons (2 x

C₆H₅)

4.85 t 1H CH-CN

3.60 d 2H CH₂-C=O

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

196.5 C=O (ketone)

136.0 - 128.0 Aromatic carbons

118.0 CN (nitrile)

45.0 CH₂

35.0 CH

Table 3: Predicted IR Spectral Data (Solid, KBr)

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

2950-2850 Weak Aliphatic C-H stretch

2250-2240 Medium, Sharp C≡N stretch (nitrile)

1685 Strong, Sharp C=O stretch (ketone)

1600-1450 Medium-Strong Aromatic C=C stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
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m/z Relative Intensity (%) Assignment

235 40 [M]⁺ (Molecular Ion)

130 100 [C₆H₅CO-CH₂]⁺

105 85 [C₆H₅CO]⁺

77 60 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Methodology:

Sample Preparation: A sample of 5-10 mg of 4-Oxo-2,4-diphenylbutanenitrile is dissolved

in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: A 500 MHz NMR spectrometer is used for analysis.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard single-pulse experiment is performed.

Data is acquired over a spectral width of 0-12 ppm.

The number of scans is typically 16 to 64 to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon frequency.
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A proton-decoupled experiment is performed to simplify the spectrum.

Data is acquired over a spectral width of 0-220 ppm.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of 4-Oxo-2,4-diphenylbutanenitrile is finely ground with about

100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty sample compartment is recorded.

The KBr pellet is placed in the sample holder.

The sample spectrum is recorded over the range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: A dilute solution of 4-Oxo-2,4-diphenylbutanenitrile in a volatile

organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is

used.

Ionization: The sample is vaporized and then bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the

fragmentation pattern, which provides structural information.

Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 4-Oxo-2,4-diphenylbutanenitrile.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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